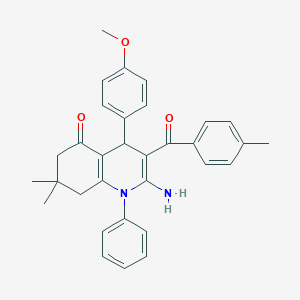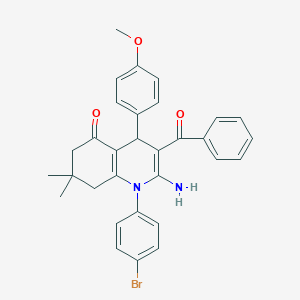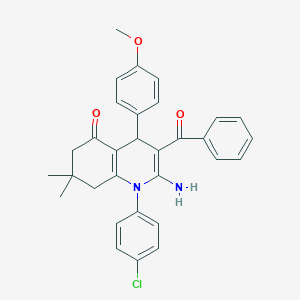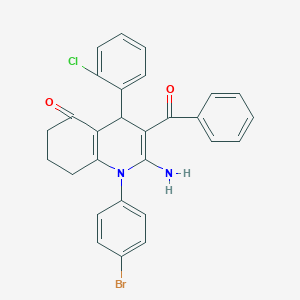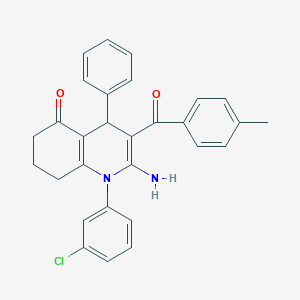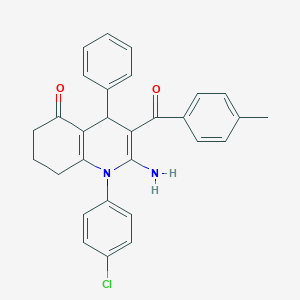![molecular formula C26H22N2OS B304419 (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304419.png)
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mécanisme D'action
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone specifically targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream activation of various signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone blocks these signaling pathways, leading to decreased B-cell survival and proliferation.
Biochemical and physiological effects:
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to have potent inhibitory activity against BTK in both biochemical and cellular assays. In preclinical models, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has demonstrated efficacy in inhibiting tumor growth and enhancing anti-tumor immune responses. In clinical trials, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has shown promising results in patients with relapsed or refractory B-cell malignancies, with manageable safety profiles.
Avantages Et Limitations Des Expériences En Laboratoire
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has several advantages as a research tool for studying B-cell signaling and B-cell malignancies. Its specificity for BTK allows for targeted inhibition of B-cell receptor signaling, without affecting other signaling pathways. Additionally, (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has demonstrated efficacy in preclinical models and clinical trials, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in lab experiments, including potential off-target effects and the need for careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research on (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and its use in the treatment of B-cell malignancies. One area of focus is the development of combination therapies, including (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and other targeted agents or immunotherapies, to enhance anti-tumor responses and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone and guide patient selection for clinical trials. Finally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in different patient populations and disease settings.
Méthodes De Synthèse
The synthesis of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone involves a multi-step process, starting with the reaction of 2-aminopyridine with 2-bromo-3-thiophenecarboxaldehyde to form a key intermediate. This intermediate is then subjected to a series of reactions, including cyclization, reduction, and coupling, to yield the final product. The synthesis of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (US20160375270A1).
Applications De Recherche Scientifique
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been extensively studied in preclinical models and clinical trials for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro and in vivo studies have demonstrated that (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone effectively inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
Propriétés
Nom du produit |
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
Formule moléculaire |
C26H22N2OS |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C26H22N2OS/c27-23-21-14-16-7-2-1-3-9-22(16)28-26(21)30-25(23)24(29)17-10-11-20-18(13-17)12-15-6-4-5-8-19(15)20/h4-6,8,10-11,13-14H,1-3,7,9,12,27H2 |
Clé InChI |
GFZNWHIITOHWRQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5)N |
SMILES canonique |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



